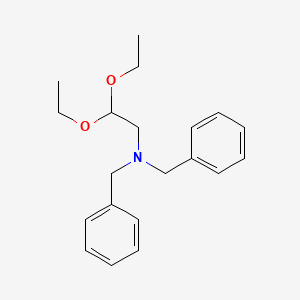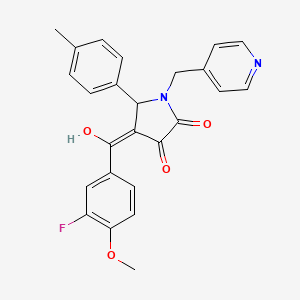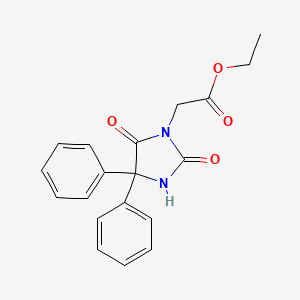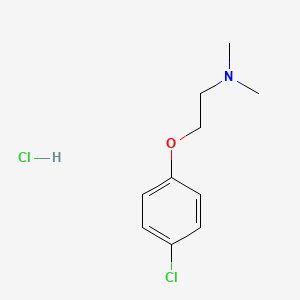
N,N-dibenzyl-2,2-diethoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibencil-2,2-dietoxietilamina es un compuesto químico con la fórmula molecular C20H27NO2aminas . Específicamente, es una amina terciaria debido a la presencia de tres grupos alquilo o arilo unidos al átomo de nitrógeno. La estructura del compuesto consiste en un átomo de nitrógeno central unido a dos grupos bencilo y dos grupos etoxilo (C2H5O).
Métodos De Preparación
Rutas Sintéticas: La síntesis de N,N-dibencil-2,2-dietoxietilamina implica la reacción de 2,2-dietoxietilamina N,N-dietoxietilamina ) con cloruro de bencilo . La reacción procede a través de una sustitución nucleofílica, donde el átomo de nitrógeno de la amina ataca al cloruro de bencilo, lo que resulta en la formación del compuesto deseado.
Condiciones de Reacción:Reactivos: 2,2-dietoxietilamina, cloruro de bencilo
Solvente: Solvente orgánico (por ejemplo, diclorometano, tolueno)
Temperatura: Temperatura ambiente o ligeramente elevada
Procedimiento: El cloruro de bencilo se agrega gota a gota a una solución de 2,2-dietoxietilamina en el solvente elegido. La mezcla de reacción se agita durante varias horas, y el producto se aísla por filtración o extracción.
Métodos de Producción Industrial: Si bien la N,N-dibencil-2,2-dietoxietilamina no se produce a escala industrial, su síntesis se puede ampliar utilizando principios similares. debido a sus limitadas aplicaciones, sigue siendo principalmente un compuesto de investigación.
Análisis De Reacciones Químicas
Reactividad: N,N-dibencil-2,2-dietoxietilamina puede sufrir varias reacciones químicas:
Oxidación: Se puede oxidar para formar la N,N-dibencil-2,2-dietoxiacetamida correspondiente.
Reducción: La reducción de los grupos bencilo puede producir N,N-dibencil-2,2-dietoxietilamina.
Sustitución: Los grupos bencilo se pueden sustituir por otros grupos funcionales.
Oxidación: Utilice agentes oxidantes suaves como el peróxido de hidrógeno (HO) o el permanganato de potasio (KMnO).
Reducción: Emplee agentes reductores como el hidruro de litio y aluminio (LiAlH) o el borohidruro de sodio (NaBH).
Sustitución: Varios nucleófilos (por ejemplo, aminas, tioles) pueden reemplazar los grupos bencilo.
Productos Mayores: Los productos principales dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo:
- Oxidación: N,N-dibencil-2,2-dietoxiacetamida
- Reducción: N,N-dibencil-2,2-dietoxietilamina
Aplicaciones Científicas De Investigación
N,N-dibencil-2,2-dietoxietilamina encuentra aplicaciones limitadas en la investigación debido a su estructura única. Algunas áreas de interés incluyen:
Síntesis Orgánica: Como bloque de construcción para moléculas más complejas.
Química Medicinal: Exploración de su potencial como andamiaje de fármacos.
Catálisis: Investigación de sus propiedades catalíticas.
Mecanismo De Acción
El mecanismo de acción exacto para N,N-dibencil-2,2-dietoxietilamina permanece en gran medida inexplorado. sus características estructurales sugieren posibles interacciones con objetivos biológicos, posiblemente afectando los sistemas de neurotransmisores o la actividad enzimática.
Comparación Con Compuestos Similares
N,N-dibencil-2,2-dietoxietilamina es distintiva debido a su combinación de grupos bencilo y etoxilo. Los compuestos similares incluyen:
- N-Bencil-2,2-dimetoxietanoamina (CAS: 54879-88-8)
- N,N-dibencil-N,N-dimetilmetanodiamina (CAS: No especificado)
- N-bencil-N-(2,2-dietoxietil)-2,2-dietoxietilamina (CAS: No especificado)
Propiedades
Fórmula molecular |
C20H27NO2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2,2-diethoxyethanamine |
InChI |
InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Clave InChI |
XDKNQNZNKLIMOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)




![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

